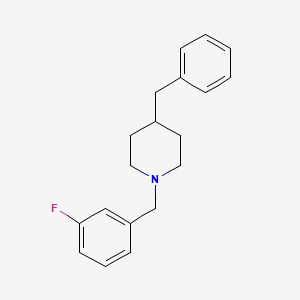

4-benzyl-1-(3-fluorobenzyl)piperidine

Description

4-Benzyl-1-(3-fluorobenzyl)piperidine is a piperidine derivative featuring dual benzyl substituents at the 1- and 4-positions, with a fluorine atom at the meta position of the 1-benzyl group. The fluorine atom introduces electronegativity, enhancing hydrogen-bonding capacity and metabolic stability compared to non-halogenated analogs .

Properties

IUPAC Name |

4-benzyl-1-[(3-fluorophenyl)methyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN/c20-19-8-4-7-18(14-19)15-21-11-9-17(10-12-21)13-16-5-2-1-3-6-16/h1-8,14,17H,9-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGUZNOAMKHGFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)CC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198588 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

4-Benzyl-1-(2,4,6-Trimethylbenzyl)Piperidine (M1BZP)

- Structure : The 1-position benzyl group has three methyl substituents (2,4,6-trimethyl), creating a bulky, electron-rich aromatic ring.

- Methyl groups enhance hydrophobic interactions but may reduce solubility .

- Comparison : The 3-fluorobenzyl group in the target compound offers a balance between steric hindrance and electronic effects. Fluorine’s electronegativity may improve binding specificity compared to methyl groups, which prioritize bulkier interactions .

4-Benzyl-1-(3-[125I]-Iodobenzylsulfonyl)Piperidine

- Structure : Features a sulfonyl linker and radioiodine at the 3-position.

- Application : Used in biodistribution studies for radiopharmaceutical dosimetry. The sulfonyl group increases polarity, favoring renal excretion, while iodine enables imaging applications .

- Comparison: The absence of sulfonyl/iodine in the target compound suggests a therapeutic rather than diagnostic focus. Fluorine’s smaller size improves blood-brain barrier penetration, relevant for CNS targets .

Electronic and Steric Modifications in Piperidine Derivatives

- Trifluoromethyl-Substituted Analogs (e.g., from ): Compounds with trifluoromethyl groups exhibit enhanced metabolic stability and enzyme inhibition (e.g., AChE, BACE-1). However, steric bulk can reduce binding affinity if substituents clash with target sites .

ADME Profiles

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Table 2: Substituent Effects on Enzyme Inhibition

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.